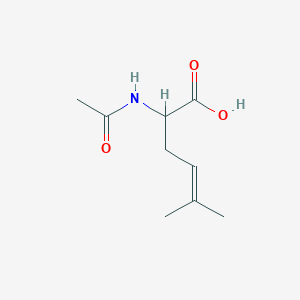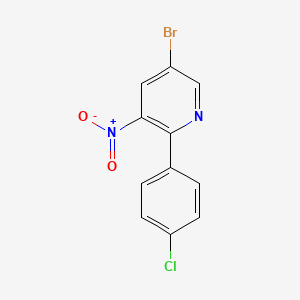
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
Vue d'ensemble
Description
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyridine family and is composed of an aromatic ring with a nitro group and a bromine atom. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent, as well as its ability to inhibit the growth of certain tumors.
Applications De Recherche Scientifique
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent. It has been found to have anti-tumor activity, as well as the ability to inhibit the growth of certain tumors. Additionally, it has been studied for its potential to act as a neuroprotective agent, as well as its ability to reduce inflammation and oxidative stress.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells and tissues. Additionally, it is thought to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, oxidative stress, and cell death. Additionally, it has been found to inhibit the growth of certain tumors, as well as to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine for laboratory experiments include its relatively simple synthesis method and its wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known whether it has any adverse effects in humans. Additionally, it is not known if the compound is stable in different environments, such as in laboratory solutions.
Orientations Futures
There are a number of potential future directions for the use of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine. For example, further research could be conducted to better understand its mechanism of action and to determine its potential adverse effects in humans. Additionally, further research could be conducted to determine its stability in different environments, such as in laboratory solutions. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and conditions.
Propriétés
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBWFINFOCUHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
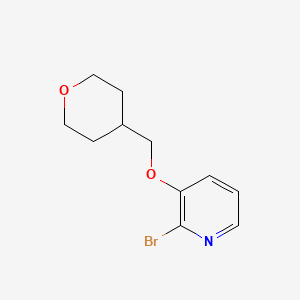
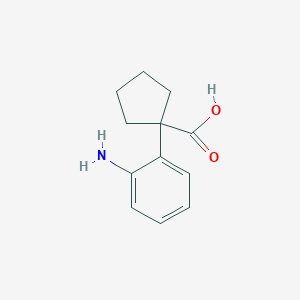
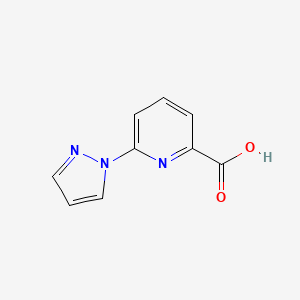
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

